1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a methoxyphenyl group attached at the first position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biology: Research includes its role in modulating biological pathways and its effects on cellular processes.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to intercalate with DNA, thereby inhibiting DNA replication and transcription . Additionally, it can bind to certain receptors, modulating their activity and affecting downstream signaling pathways . The compound’s ability to induce apoptosis in cancer cells is linked to its upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar triazole-quinoline structure but with different substituents.
[1,2,4]Triazolo[4,3-a]pyridine: Another related compound with a pyridine ring instead of a quinoline ring.
[1,2,4]Triazolo[4,3-a]quinoline derivatives: Various derivatives with different substituents have been synthesized and studied for their biological activities.
Uniqueness: 1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C17H13N3O |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C17H13N3O/c1-21-14-9-6-13(7-10-14)17-19-18-16-11-8-12-4-2-3-5-15(12)20(16)17/h2-11H,1H3 |
InChI Key |
ZRHSZGYWFLCWOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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